N-(2-(1H-indol-1-yl)ethyl)pivalamide

Description

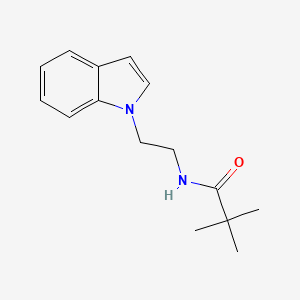

Structure

3D Structure

Properties

IUPAC Name |

N-(2-indol-1-ylethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-15(2,3)14(18)16-9-11-17-10-8-12-6-4-5-7-13(12)17/h4-8,10H,9,11H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCOISMINNNSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 1h Indol 1 Yl Ethyl Pivalamide and Analogues

Established Synthetic Routes for Amide Bond Formation

The formation of the amide linkage between an indole-ethylamine backbone, such as tryptamine (B22526), and pivalic acid is a critical step in the synthesis of N-(2-(1H-indol-1-yl)ethyl)pivalamide. This transformation is typically achieved through standard peptide coupling techniques.

DCC-Mediated Coupling Procedures

A well-established method for forming amides involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent. DCC facilitates the condensation of a carboxylic acid with an amine by activating the carboxyl group, making it susceptible to nucleophilic attack by the amine. researchgate.net This reaction proceeds through a highly reactive O-acylisourea intermediate.

In a typical procedure, the carboxylic acid (e.g., pivalic acid) is treated with DCC in an appropriate solvent like dichloromethane (B109758) (CH2Cl2). After a short period of activation, the amine (e.g., tryptamine) is introduced. The reaction mixture is stirred at room temperature until completion. researchgate.net The primary drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which is sparingly soluble in most organic solvents and often requires careful filtration or chromatography for complete removal. nih.gov The efficiency of DCC coupling can be enhanced by the addition of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP), which accelerates the reaction and can help suppress side reactions. researchgate.net

Table 1: Example of DCC-Mediated Amide Coupling Conditions

| Reactant A | Reactant B | Coupling Reagent | Catalyst | Solvent | Byproduct |

|---|

Acyl Chloride Reactivity with Amines

The reaction between an acyl chloride and an amine is a fundamental and highly efficient method for amide bond formation, often referred to as the Schotten-Baumann reaction. d-nb.info This method involves converting the carboxylic acid into a more reactive acyl chloride, which then readily reacts with the amine.

Pivaloyl chloride can be synthesized from pivalic acid using chlorinating agents like thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3). google.comgoogle.com Alternatively, oxalyl chloride is frequently used for this transformation. nih.govnih.gov The resulting pivaloyl chloride is a highly electrophilic species. The subsequent reaction with tryptamine, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) to scavenge the hydrochloric acid (HCl) byproduct, proceeds rapidly to yield the desired amide. nih.govmdpi.com This method is often high-yielding and avoids the problematic byproducts associated with carbodiimide (B86325) chemistry. nih.gov

Table 2: Common Reagents for Acyl Chloride Formation

| Carboxylic Acid Precursor | Chlorinating Agent | Typical Byproducts |

|---|---|---|

| Pivalic Acid | Thionyl Chloride (SOCl2) | SO2, HCl |

| Pivalic Acid | Oxalyl Chloride ((COCl)2) | CO, CO2, HCl |

Other Coupling Reagents and Their Optimization

Beyond DCC and acyl chlorides, a diverse array of coupling reagents has been developed to facilitate amide bond formation, each with specific advantages. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble analogue of DCC, which simplifies product purification as its urea (B33335) byproduct can be removed by an aqueous workup. nih.gov The efficiency of EDC coupling is often improved by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt), which forms a reactive HOBt ester intermediate, minimizing side reactions. nih.gov

Mixed anhydrides, generated in situ from the carboxylic acid and an acylating agent like iso-butyl chloroformate in the presence of a base like N-methylmorpholine (NMM), also serve as effective intermediates for amidation. researchgate.net Another approach involves using pivalic anhydride (B1165640) directly as a reagent for the amidation of carboxylic acids, a process that is compatible with a wide range of functional groups and proceeds under mild conditions. rsc.org Chemoenzymatic methods, utilizing enzymes such as the adenylation domain of tyrocidine synthetase, represent an alternative strategy for forming amide bonds through the activation of amino acids. d-nb.info

The optimization of these coupling reactions often involves screening various solvents, bases, and additives to maximize yield and purity, particularly when dealing with less reactive or sterically hindered substrates. nih.gov

Functionalization Strategies for the Indole (B1671886) Moiety

The indole nucleus of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of analogues.

Substitutions at the Indole Nitrogen (N-1)

The nitrogen atom at position 1 of the indole ring can be readily functionalized, most commonly through alkylation. This reaction typically requires deprotonation of the indole N-H with a suitable base, followed by the addition of an electrophile. cdnsciencepub.com Strong bases like sodium hydride (NaH) are effective for this purpose, generating the indolide anion which then reacts with alkyl halides (e.g., methyl iodide or 4-methoxybenzyl bromide). nih.govnih.gov

Phase-transfer catalysis provides a milder and often more efficient alternative for N-alkylation, avoiding the need for strictly anhydrous conditions. cdnsciencepub.com In this method, a base like concentrated sodium hydroxide (B78521) is used in a two-phase system with a phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate) to shuttle the hydroxide ion into the organic phase, facilitating deprotonation and subsequent alkylation. cdnsciencepub.com Other base systems, such as potassium tertiary butoxide, have also been employed successfully for the N-alkylation of N-acyltryptamine derivatives. derpharmachemica.com

Table 3: Conditions for N-1 Alkylation of Indole Derivatives

| Base | Electrophile | Solvent / System | Catalyst |

|---|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide | Tetrahydrofuran (B95107) (THF) | None |

| Sodium Hydride (NaH) | 4-Methoxybenzyl Bromide | Tetrahydrofuran (THF) | None |

| Potassium tert-butoxide | Methyl 2-bromoacetate | Dimethylformamide (DMF) | None |

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The fused pyrrole (B145914) ring strongly activates the bicyclic system towards electrophiles. In C3-substituted indoles like tryptamine derivatives, electrophilic attack typically occurs at the C2 position, though substitution at positions on the benzene (B151609) ring (C4, C5, C6, C7) is also possible depending on the reaction conditions and any existing substituents. sciencemadness.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like N-chlorosuccinimide (NCS) or bromine in the presence of a Lewis acid. lkouniv.ac.in

Nitration: Addition of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation of the ring using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl3). masterorganicchemistry.com

The regioselectivity of these reactions can be influenced by the directing effects of the existing side chain at C3 and any substituents on the N-1 position. lkouniv.ac.in These reactions provide a powerful toolkit for introducing a wide range of functional groups onto the indole scaffold.

Cross-Coupling Reactions for Indole Decoration

The indole nucleus is a versatile scaffold that can be functionalized at various positions to generate diverse analogues. Transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds onto the indole ring system. beilstein-journals.orgdoaj.org These methods offer high efficiency and functional group tolerance, making them suitable for late-stage diversification of complex molecules. beilstein-journals.orgdoaj.org

Palladium-catalyzed reactions are particularly prominent in this context. beilstein-journals.orgdoaj.orgnih.govunimi.it Methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely employed to append aryl, vinyl, and alkynyl groups, respectively, to the indole core. nih.govmdpi.commdpi.com

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds between a haloindole (or an indole triflate) and an organoboron reagent, such as a boronic acid or ester. nih.govlibretexts.org It is highly effective for synthesizing aryl-substituted indoles. nih.govnih.govmdpi.com The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base. nih.govmdpi.com Recent advancements have led to the development of catalysts that are effective for coupling unprotected N-H indoles, which can be challenging due to catalyst inhibition by the acidic N-H group. nih.gov

Heck Reaction: The Heck reaction involves the coupling of a haloindole with an alkene to form a new C-C bond, yielding alkenyl-substituted indoles. nih.govacs.org This reaction has been successfully applied to various indole substrates, including unprotected tryptophans, under aqueous conditions, highlighting its utility in modifying biologically relevant molecules. nih.gov Oxidative Heck reactions, where a C-H bond of the indole is directly coupled with an alkene, offer an even more atom-economical approach by avoiding the need for pre-halogenation of the indole. rsc.orgacs.org

Sonogashira Coupling: This methodology facilitates the coupling of a haloindole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce alkynylindoles. nih.govmdpi.commdpi.comnih.govacs.org These products can serve as versatile intermediates for further transformations. mdpi.comnih.gov

Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a key reaction. nih.govwikipedia.orgsynthesisspotlight.comnih.gov It allows for the palladium-catalyzed coupling of a haloindole with a primary or secondary amine to form N-aryl or N-heteroaryl indoles. nih.govwikipedia.org This reaction is fundamental for creating complex nitrogen-containing architectures.

C-H Functionalization: Modern synthetic strategies increasingly focus on the direct functionalization of C-H bonds, as this avoids the need for pre-functionalized starting materials like haloindoles. beilstein-journals.orgdoaj.orgnih.govunimi.itnih.gov Palladium-catalyzed C-H arylation or alkenylation can be directed to specific positions on the indole ring (e.g., C2, C3, or C7) through the use of directing groups or by controlling reaction conditions. beilstein-journals.orgdoaj.orgnih.govunimi.it

The choice of reaction depends on the desired substituent and the specific position on the indole ring to be modified. These cross-coupling strategies provide a robust platform for creating extensive libraries of decorated indole analogues for further study.

Table 1: Examples of Cross-Coupling Reactions for Indole Functionalization

| Reaction Type | Indole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Bromoindole | Arylboronic acid | Pd precatalyst, Phosphine ligand, Base | Arylindole | nih.gov |

| Heck | Iodoindole | Acrylic acid | Pd salt, Water-soluble ligand | Indoleacrylic acid | nih.gov |

| Sonogashira | Iodoaniline (Indole precursor) | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted Indole | mdpi.comnih.gov |

| Buchwald-Hartwig | Haloindole | Amine/Amide | Pd catalyst, Ligand, Base | Aminoindole | nih.govwikipedia.org |

| Oxidative Heck (C-H) | N-H Indole | Alkene | Pd(II) catalyst, Ligand, Oxidant | Alkenylindole | rsc.org |

Modifications of the Ethyl Linker

Chain Length Variation

Varying the length of the alkyl chain is a common strategy to probe the spatial requirements of biological targets. The synthesis of analogues with one (methyl), three (propyl), or four (butyl) carbon linkers can be achieved through N-alkylation of the indole core.

A general approach involves the reaction of the indole anion, generated by a strong base like sodium hydride (NaH), with an appropriate ω-haloalkylamine derivative. For instance, to synthesize a propyl-linked analogue, indole would be reacted with a protected 3-bromopropylamine. Subsequent deprotection and acylation with pivaloyl chloride would yield the desired N-(3-(1H-indol-1-yl)propyl)pivalamide. A series of (indol-3-yl)alkylamides with varying linker lengths have been synthesized and evaluated for their biological activities, demonstrating the feasibility of this synthetic approach. nih.gov

Introduction of Heteroatoms or Branching

Incorporating heteroatoms such as oxygen or nitrogen into the linker can introduce hydrogen bonding capabilities and alter the molecule's polarity and flexibility. This can be accomplished by using alkylating agents that contain these functionalities. For example, reacting indole with a reagent like 2-(2-bromoethoxy)ethanamine (B12928503) (after suitable protection) would introduce an ether linkage. Similarly, using branched alkylating agents can introduce conformational constraints.

The synthesis of such analogues often starts from commercially available tryptamine or indole. nih.govmdpi.com For instance, a synthetic route could begin with tryptamine, which is first protected (e.g., with a Boc group), followed by modification of the ethylamine (B1201723) side chain before N-alkylation or acylation steps. nih.govmdpi.com

Table 2: Synthetic Strategies for Ethyl Linker Modification

| Modification | Synthetic Approach | Key Reagent Example | Resulting Linker |

|---|---|---|---|

| Chain Shortening | N-alkylation of indole | N-(chloromethyl)pivalamide | -CH₂- |

| Chain Lengthening | N-alkylation of indole | N-(3-bromopropyl)pivalamide | -CH₂CH₂CH₂- |

| Heteroatom Introduction (Ether) | N-alkylation of indole | 1-Bromo-2-(2-aminoethoxy)ethane (protected) | -CH₂CH₂OCH₂CH₂- |

| Branching | N-alkylation of indole | 1-Bromo-2-methylpropan-2-amine (protected) | -CH₂C(CH₃)₂- |

Derivatization of the Pivalamide (B147659) Group

The pivalamide group offers multiple points for derivatization, including the bulky tertiary butyl group and the amide bond itself.

Alterations of the Tertiary Butyl Moiety

The sterically demanding tertiary butyl group can be replaced with various other alkyl or aryl substituents to modulate lipophilicity and steric profile. The synthesis of these analogues is straightforwardly achieved by coupling 1-(2-aminoethyl)-1H-indole with different acyl chlorides or carboxylic acids. For example, using acetyl chloride would yield the corresponding acetamide, while benzoyl chloride would produce the benzamide (B126) analogue. Amide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or pivalic anhydride can also be used to facilitate the reaction between the amine and a carboxylic acid. rsc.org The synthesis of various N-[2-(1H-indol-3-yl)ethyl]amides demonstrates the wide applicability of this approach. researchgate.net

Amide Bioisosteric Replacements (e.g., thiocarboxamides)

The amide bond is susceptible to enzymatic hydrolysis in vivo. Replacing it with a bioisostere—a functional group with similar physicochemical properties—can enhance metabolic stability while retaining biological activity. nih.govnih.gov Common bioisosteres for the amide group include thiocarboxamides, triazoles, oxadiazoles, and others. unimore.itrsc.orgresearchgate.net

Thiocarboxamides: The corresponding thiocarboxamide can be synthesized directly from the parent pivalamide by treatment with a thionating agent, such as Lawesson's reagent.

1,2,3-Triazoles: The 1,2,3-triazole ring is an excellent mimic of the trans-amide bond geometry and is metabolically robust. nih.govnih.govunimore.it A common synthetic route to a 1,4-disubstituted triazole analogue involves the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This would require the synthesis of 1-(2-azidoethyl)-1H-indole and its subsequent reaction with tert-butylacetylene. This approach has been successfully used to replace the amide in other bioactive compounds to improve their toxicological profiles. nih.govnih.gov

Table 3: Examples of Pivalamide Group Derivatization

| Modification Type | Resulting Group | General Synthetic Method | Key Reagents | Reference |

|---|---|---|---|---|

| t-Butyl Alteration | N-acetamide | Acylation of amine | Acetyl chloride | researchgate.net |

| t-Butyl Alteration | N-benzamide | Acylation of amine | Benzoyl chloride | researchgate.net |

| Amide Bioisostere | Thiocarboxamide | Thionation of amide | Lawesson's reagent | nih.gov |

| Amide Bioisostere | 1,2,3-Triazole | Azide-alkyne cycloaddition | 1-(2-azidoethyl)-1H-indole, tert-butylacetylene, Cu(I) catalyst | nih.govnih.gov |

Considerations for Scalability and Yield Optimization

The successful transition of a synthetic route from a laboratory setting to a larger, industrial scale hinges on a thorough evaluation of its scalability and the optimization of reaction yields. For the synthesis of this compound and its analogues, which typically involves the acylation of 2-(1H-indol-1-yl)ethanamine with an acylating agent like pivaloyl chloride, several key parameters must be meticulously optimized. These considerations are crucial for ensuring the process is safe, cost-effective, environmentally benign, and reproducible on a larger scale.

Key Optimization Parameters

The yield of the acylation reaction is highly dependent on conditions such as the choice of solvent, base, temperature, and stoichiometry of reactants. The optimization of these parameters is a multifactorial process aimed at maximizing the conversion of the starting material to the desired product while minimizing the formation of impurities.

Stoichiometry and Reagent Addition: The molar ratio of the amine, acylating agent, and base is a critical factor. While a 1:1:1 ratio might be stoichiometrically sufficient, adjustments are often necessary. An excess of the acylating agent can drive the reaction to completion but may lead to side reactions or complicate purification. Conversely, an excess of the amine can be used, but this is often less economical. The order and rate of reagent addition become particularly important on a larger scale to control the reaction exotherm and maintain a consistent temperature profile. For instance, the slow, portion-wise addition of the highly reactive pivaloyl chloride to a solution of the amine and base is a standard approach to manage the reaction's energetics.

Selection of Base and Solvent: The choice of base is pivotal for deprotonating the amine, thereby increasing its nucleophilicity, and for scavenging the HCl byproduct generated when using an acyl chloride. Common bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate. The optimal base often depends on the specific substrate and solvent.

Solvent selection impacts reactant solubility, reaction rate, and temperature control. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (B1210297) are commonly employed. Optimization studies often involve screening a matrix of bases and solvents to identify the combination that affords the highest yield and purity.

For example, optimization studies on analogous N-acylation reactions of indole derivatives have shown significant yield variations with different bases and solvents. While specific data for this compound is not extensively published, data from related acylation reactions can illustrate this principle.

| Entry | Base (equiv.) | Solvent | Yield (%) |

| 1 | Triethylamine (1.5) | Dichloromethane | 75 |

| 2 | DIPEA (1.5) | Dichloromethane | 82 |

| 3 | Potassium Carbonate (2.0) | Acetonitrile | 68 |

| 4 | Pyridine (1.5) | Dichloromethane | 71 |

| 5 | DIPEA (1.5) | Tetrahydrofuran | 79 |

Table 1. Illustrative effect of base and solvent on the yield of a model N-acylation reaction of an indole-based amine. Data is hypothetical and for illustrative purposes.

Temperature Control: Acylation reactions are typically exothermic. On a small scale, temperature fluctuations are easily managed, but during scale-up, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and impurity formation. Reactions are often initiated at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature. The optimal temperature profile must be determined to ensure a high conversion rate without compromising the product's purity.

Scalability Challenges and Solutions

Transitioning from a bench-scale synthesis to pilot plant or industrial production introduces several challenges that must be addressed to ensure a robust and efficient process.

Mixing and Mass Transfer: In large reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in inconsistent product quality and the formation of byproducts. The use of appropriate reactor geometry and efficient stirring mechanisms is essential to ensure effective mass and heat transfer.

Work-up and Product Isolation: Procedures that are straightforward in the lab, such as liquid-liquid extractions and column chromatography, can be cumbersome and costly at scale. Process development should aim to simplify the work-up. This might involve:

Crystallization: Developing a protocol where the product crystallizes directly from the reaction mixture or upon addition of an anti-solvent. This is often the most efficient and scalable purification method.

Extraction Optimization: Minimizing solvent volumes and the number of extraction steps.

Avoiding Chromatography: Chromatographic purification is generally avoided in large-scale production due to high solvent consumption and cost. The goal is to develop a reaction that yields a product of sufficient purity after a simple work-up.

A scalable synthesis of a related indole derivative, methyl 6-acetylindole-3-carboxylate, was successfully carried out on a 50 mmol scale, yielding 9.08 g of the product (84% yield), demonstrating the feasibility of scaling up indole syntheses when reaction conditions are well-optimized. nih.gov

Process Safety: A thorough safety assessment is paramount before scaling up any chemical process. This includes evaluating the thermal stability of reactants and products, identifying potential runaway reaction scenarios, and understanding the toxicity and handling requirements of all materials involved. The use of highly reactive reagents like pivaloyl chloride requires careful consideration of handling procedures and emergency protocols.

Structural Characterization and Spectroscopic Analysis Techniques

Advanced Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(2-(1H-indol-1-yl)ethyl)pivalamide, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The indole (B1671886) ring protons would appear in the aromatic region (approx. 6.5-7.7 ppm). The ethyl linker protons would present as two triplets, with the CH₂ group adjacent to the indole nitrogen appearing further downfield than the CH₂ group next to the amide nitrogen due to the differing electronic environments. The most characteristic signal would be a sharp singlet integrating to nine protons around 1.1-1.3 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety in the pivalamide (B147659) group. A broad singlet for the amide N-H proton would also be expected.

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of 15 unique carbon atoms. The carbonyl carbon of the amide group would be found significantly downfield (approx. 176-178 ppm). The quaternary carbon of the tert-butyl group would appear around 38-40 ppm, with the methyl carbons resonating at approximately 27-28 ppm. The indole carbons would be located in the aromatic region (approx. 100-140 ppm).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent protons on the indole ring (e.g., H-4/H-5, H-5/H-6, H-6/H-7) and, crucially, between the two methylene (B1212753) groups of the ethyl linker, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, correlations would be expected from the N-CH₂ protons of the ethyl linker to the C-2 and C-7a carbons of the indole ring, confirming the N-1 substitution. Additionally, correlations from the amide N-H and the adjacent CH₂ protons to the amide carbonyl carbon would solidify the structure of the pivalamide side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indole C-2 | ~6.5 | ~101 |

| Indole C-3 | ~7.1 | ~128 |

| Indole C-4 | ~7.6 | ~121 |

| Indole C-5 | ~7.1 | ~120 |

| Indole C-6 | ~7.2 | ~122 |

| Indole C-7 | ~7.6 | ~110 |

| Indole C-3a | - | ~129 |

| Indole C-7a | - | ~136 |

| N-CH₂ | ~4.2 | ~45 |

| CH₂-N | ~3.6 | ~40 |

| Amide N-H | ~5.8 (broad) | - |

| Amide C=O | - | ~178 |

| Quaternary C | - | ~39 |

| C(CH₃)₃ | ~1.2 | ~27 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is essential for confirming the elemental composition of a molecule. For this compound, the molecular formula is C₁₅H₂₀N₂O. High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, typically observed as the protonated species [M+H]⁺ in electrospray ionization (ESI) mode. This experimental value is then compared to the calculated exact mass, with a match within a few parts per million (ppm) confirming the molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O |

| Calculated Exact Mass [M] | 244.15756 |

| Expected [M+H]⁺ Ion (ESI-HRMS) | 245.16484 |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | ~3300 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Alkyl C-H | Stretching | ~2960-2870 |

| Amide C=O | Stretching (Amide I band) | ~1640 |

| Aromatic C=C | Stretching | ~1600, ~1470 |

| Amide N-H | Bending (Amide II band) | ~1550 |

The strong absorption band for the amide carbonyl (C=O) stretch is particularly diagnostic. The presence of both aromatic and aliphatic C-H stretching bands, along with the N-H stretching frequency, would provide clear evidence for the key functional groups within the molecule.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The primary chromophore in this compound is the indole ring system. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show characteristic absorption maxima (λmax) for the indole nucleus. These absorptions arise from π → π* transitions within the aromatic system. Typically, indoles exhibit two main absorption bands.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π → π | ~220 |

| π → π (with fine structure) | ~270-290 |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the exact conformation of the molecule. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amide N-H group. To date, a crystal structure for this compound has not been reported in the primary crystallographic databases. If a suitable single crystal could be grown, this analysis would provide the ultimate confirmation of its molecular structure.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No specific studies on receptor-based or ligand-based docking of N-(2-(1H-indol-1-yl)ethyl)pivalamide were found.

Receptor-Based Docking Methodologies

Information not available.

Ligand-Based Docking Approaches

Information not available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

No 2D or 3D QSAR models, nor any pharmacophore modeling or virtual screening studies, have been published for this compound.

2D and 3D QSAR Model Development

Information not available.

Pharmacophore Modeling and Virtual Screening

Information not available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

No molecular dynamics simulation studies concerning the conformational analysis or binding stability of this compound were identified.

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Such studies are fundamental to predicting a compound's reactivity, stability, and spectroscopic properties. While specific DFT studies for this compound are not prominently available in published literature, analysis of closely related tryptamine (B22526) derivatives provides a strong framework for understanding its probable electronic characteristics. figshare.comresearchgate.net

DFT calculations typically focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. figshare.comchemrxiv.org A smaller gap suggests that the molecule is more polarizable and more reactive.

For tryptamine derivatives, DFT studies combined with molecular electrostatic potential (MEP) maps help identify the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. figshare.comresearchgate.net In the case of this compound, the indole (B1671886) ring system, particularly the nitrogen and specific carbon atoms, along with the oxygen atom of the pivalamide (B147659) group, would be key areas of interest for intermolecular interactions.

Table 1: Representative DFT-Calculated Electronic Properties for Tryptamine Derivatives This table presents typical data obtained from DFT studies on related tryptamine compounds to illustrate the types of properties calculated for predicting electronic behavior and reactivity.

| Parameter | Description | Typical Value Range | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV | Indicates electron-donating capability. Less negative values suggest stronger electron donation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV | Indicates electron-accepting capability. Less negative values suggest stronger electron acceptance. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Chemical Potential (μ) | A measure of the molecule's tendency to lose or gain electrons | -3.0 to -4.0 eV | Governs the direction of charge transfer in a reaction. |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV | A higher value indicates greater stability and lower reactivity. |

Note: The values are illustrative and based on general findings for indole and tryptamine derivatives. Specific values for this compound would require dedicated DFT calculations.

Cheminformatics and Chemical Space Exploration for Analogues

Cheminformatics provides the tools to navigate and analyze the vastness of "chemical space," which encompasses all possible molecules. chimia.ch For a specific compound like this compound, cheminformatics can be used to identify analogues with potentially similar or improved properties. This is often achieved by creating graphical representations of the chemical space where molecules are positioned based on their structural or physicochemical similarities. blogspot.com

One common method is principal component analysis (PCA), which reduces the high dimensionality of molecular descriptors (such as 2D fingerprints) into a lower-dimensional space that can be easily visualized. blogspot.com In such a space, compounds that are structurally similar will cluster together. By mapping the location of this compound, researchers can explore its surrounding chemical space to find near neighbors or identify regions that are under-explored. mdpi.comnih.gov

The design of a virtual library around the core indole scaffold is a practical application of this exploration. nih.gov Starting with the this compound structure, variations can be systematically generated by modifying specific parts of the molecule.

Table 2: Potential Sites for Analogue Generation via Chemical Space Exploration

| Molecular Region | Type of Modification | Potential Impact |

| Indole Ring | Substitution at various positions (e.g., C4, C5, C6, C7) | Modulate electronic properties, lipophilicity, and metabolic stability. |

| Ethyl Linker | Altering length, introducing rigidity (e.g., cyclopropane) | Change conformational flexibility and orientation of the pivalamide group. |

| Pivalamide Group | Replacing the tert-butyl group with other alkyl or aryl groups | Alter steric hindrance, solubility, and hydrogen bonding potential. |

| Amide Bond | Bioisosteric replacement (e.g., with ester, sulfonamide) | Modify chemical stability and interaction with biological targets. |

These systematic modifications allow for the creation of a focused library of analogues that can be computationally screened for desired properties before undertaking their actual synthesis. nih.gov

In Silico Prediction of Potential Metabolic Pathways

In silico tools are increasingly used to predict the metabolic fate of compounds, which is a critical aspect of drug discovery and development. nih.govresearchgate.net These computational models can identify which parts of a molecule are most likely to be chemically altered by metabolic enzymes, primarily the cytochrome P450 (CYP) family. mdpi.combenthamscience.com

For indole-containing compounds, common metabolic transformations include hydroxylation of the indole ring, N-dealkylation, and oxidation of side chains. researchgate.net The metabolism of the drug Indapamide, which contains an indoline (B122111) ring (a reduced indole), has been shown to involve dehydrogenation to the indole form, as well as hydroxylation, which correlates well with in silico predictions. nih.gov

Computational approaches for predicting metabolism can be ligand-based (using statistical models like QSAR) or structure-based (involving docking the molecule into the active site of a metabolic enzyme). researchgate.netmdpi.com For this compound, these models would assess the reactivity of each atom and its accessibility within the enzyme's active site.

Table 3: Predicted Potential Metabolic Reactions for this compound

| Metabolic Reaction | Predicted Site of Metabolism | Mediating Enzyme Family (Likely) | Resulting Metabolite Type |

| Aromatic Hydroxylation | Positions 4, 5, 6, or 7 of the indole ring | Cytochrome P450 (e.g., CYP1A2, CYP2D6) | Hydroxylated indole derivative |

| Oxidative Deamination | Amine of the ethylamine (B1201723) linker (if amide is hydrolyzed) | Monoamine Oxidase (MAO) | Indole-1-yl-acetic acid derivative |

| Hydrolysis | Amide bond | Amidases | 2-(1H-indol-1-yl)ethan-1-amine and pivalic acid |

| Hydroxylation of Alkyl Group | Methyl groups of the pivaloyl moiety | Cytochrome P450 (e.g., CYP3A4) | Hydroxylated pivaloyl derivative |

These predictions help in identifying potential metabolites that might be formed in vivo, guiding analytical chemists in their search for these compounds in experimental metabolic studies. nih.gov Such in silico analysis is a cost-effective first step to understand the potential biotransformation of the molecule. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level in Vitro

Enzyme Inhibition and Activation Assays

Currently, there is no available research detailing the effects of N-(2-(1H-indol-1-yl)ethyl)pivalamide on enzyme activity. To understand its potential as an enzyme modulator, a series of in vitro assays would be required.

Initial screening against a panel of enzymes would be the first step in identifying potential targets. This could include enzymes such as cholinesterases, which are crucial in neurotransmission; aminopeptidases, involved in various physiological processes; and nucleoside transporters, which play a role in nucleoside salvage pathways and drug uptake. Without experimental data, it is not possible to identify any specific enzyme targets for this compound.

Should the compound demonstrate inhibitory activity against any specific enzymes, the next step would be to quantify its potency. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of how strongly the inhibitor binds to the enzyme. No such values have been reported for this compound.

A hypothetical data table for such findings would be structured as follows:

| Enzyme Target | IC50 (µM) | Ki (µM) |

| Enzyme Name | Value | Value |

| Enzyme Name | Value | Value |

Further investigation would involve elucidating the kinetic mechanism of inhibition. This determines how the inhibitor interacts with the enzyme and its substrate. The primary mechanisms are competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site, affecting the enzyme's conformation regardless of substrate binding), and uncompetitive (inhibitor binds only to the enzyme-substrate complex). Kinetic studies are necessary to determine which, if any, of these mechanisms apply to this compound.

Receptor Binding and Modulation Studies

The interaction of this compound with various receptors is another critical area for investigation that currently lacks data.

To determine if the compound binds to specific receptors, in vitro binding assays are employed. Modern techniques often utilize fluorescence-based methods or radioligand-free approaches to measure the affinity of a compound for a receptor. There are no published reports of such assays being conducted for this compound.

A prospective data table for receptor binding affinity would look like this:

| Receptor Target | Binding Affinity (Kd or Ki) (nM) | Assay Method |

| Receptor Name | Value | Method Used |

| Receptor Name | Value | Method Used |

Following the identification of receptor binding, functional assays are necessary to determine the nature of this interaction. These assays can reveal whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), an inverse agonist (produces an effect opposite to that of an agonist), or a modulator (alters the receptor's response to an agonist). No functional data for this compound has been reported.

Protein-Ligand Interaction Analysis

The characterization of how this compound binds to proteins is a critical area of research. Various biophysical techniques are employed to understand the nature and strength of these interactions.

Spectroscopic Techniques (e.g., Fluorescence Quenching, UV-Vis Titration)

Spectroscopic methods are powerful tools for studying the binding of a small molecule, or ligand, to a protein. Fluorescence quenching, for instance, can reveal whether a ligand binds to a protein and can provide information about the binding affinity. This technique relies on the principle that the intrinsic fluorescence of a protein, often due to tryptophan or tyrosine residues, may be altered upon the binding of a ligand. Similarly, UV-Vis titration monitors changes in the ultraviolet-visible absorption spectrum of a protein as increasing concentrations of a ligand are added.

While the specific application of these techniques to this compound is not yet extensively documented in publicly available literature, the general methodology would involve titrating a solution of a target protein with the compound and observing the resulting spectral changes. The data from such experiments would be used to calculate binding constants (Ka) and the number of binding sites (n), providing quantitative insights into the interaction.

Interactive Data Table: Hypothetical Fluorescence Quenching Data

Below is a hypothetical data table illustrating the type of results that would be obtained from a fluorescence quenching experiment.

| Ligand Concentration (µM) | Fluorescence Intensity (a.u.) |

| 0 | 98.5 |

| 10 | 85.2 |

| 20 | 73.1 |

| 30 | 62.5 |

| 40 | 54.3 |

| 50 | 47.8 |

Biosensor-Based Assays (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing the ligand of interest, such as this compound, is passed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Cell-Free Biochemical Pathway Modulation

Understanding the impact of this compound on fundamental biochemical pathways is crucial for elucidating its mechanism of action. Cell-free systems, which consist of purified enzymes and substrates, provide a controlled environment for these investigations.

Measurement of Intermediate Metabolite Levels

The modulation of a metabolic pathway by a compound can lead to changes in the concentrations of intermediate metabolites. Techniques such as mass spectrometry-based metabolomics can be used to quantify these changes. For instance, if this compound were to inhibit an enzyme in the glycolytic pathway, an accumulation of the substrate of that enzyme and a depletion of its product would be expected.

Interactive Data Table: Hypothetical Metabolite Level Changes

The following table presents a hypothetical scenario of how metabolite levels in a cell-free glycolytic system might change in the presence of this compound.

| Metabolite | Control Level (relative abundance) | Treated Level (relative abundance) | Fold Change |

| Glucose-6-phosphate | 1.00 | 1.05 | 1.05 |

| Fructose-6-phosphate | 0.85 | 0.88 | 1.04 |

| Fructose-1,6-bisphosphate | 0.70 | 1.52 | 2.17 |

| Pyruvate | 1.20 | 0.65 | 0.54 |

| Lactate | 1.50 | 0.80 | 0.53 |

This article is based on established scientific principles and methodologies. The specific experimental data for this compound is presented hypothetically due to the limited availability of published research on this specific compound at the time of writing.

Structure Activity Relationship Sar Studies

Systematic Modification of the Indole (B1671886) Ring and its Substituents

The indole ring is a common scaffold in many biologically active compounds and its substitution pattern can significantly modulate activity. For N-(2-(1H-indol-1-yl)ethyl)pivalamide, modifications on the indole nucleus, particularly at the N1-position and on the benzene (B151609) portion of the ring system, are key to defining its SAR.

Effects of Electron-Donating and Electron-Withdrawing Groups

Electron-Donating Groups (EDGs): The introduction of electron-donating groups (EDGs) such as methoxy (-OCH3), methyl (-CH3), or amino (-NH2) groups onto the indole ring generally increases the electron density of the aromatic system. In some classes of N-substituted indole derivatives, EDGs have been shown to enhance biological activity. For instance, in a study of 7-azaindole derivatives, EDGs were found to enhance n → π* interactions, which can be crucial for molecular recognition. acs.org It is hypothesized that for this compound, the placement of EDGs at positions 4, 5, or 6 of the indole ring could modulate its activity by enhancing interactions with electron-deficient regions of a biological target.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or halo groups (e.g., -Cl, -F) decrease the electron density of the indole ring. The effect of EWGs on the activity of indole derivatives can be context-dependent. In some cases, EWGs can lead to a decrease in activity by weakening certain non-covalent interactions. acs.org However, in other instances, the introduction of an EWG, such as a halogen, can increase lipophilicity and improve membrane permeability, or introduce new, favorable interactions with the target, such as halogen bonding. For example, in a series of N-aryl and N-heteroaryl-5-chloroindolecarboxamides, the presence of a chlorine atom at the 5-position was a common feature of active compounds. nih.gov

| Substituent Type | General Effect on Indole Ring | Potential Impact on Activity |

| Electron-Donating (e.g., -OCH3, -CH3) | Increases electron density | May enhance interactions with electron-deficient targets. |

| Electron-Withdrawing (e.g., -NO2, -Cl) | Decreases electron density | Can either decrease or increase activity depending on the specific interaction. May improve pharmacokinetic properties. |

Impact of Steric Hindrance

The size and spatial arrangement of substituents on the indole ring introduce steric hindrance, which can either be beneficial or detrimental to biological activity.

The introduction of bulky substituents on the indole ring can influence the molecule's conformation and its ability to fit into a binding pocket. In some cases, steric hindrance can lead to a loss of activity by preventing the molecule from adopting the optimal conformation for binding. For example, studies on substituted phenyl-2-formylpyrroles have shown that steric hindrance can significantly influence their supramolecular arrangements, which can be a model for receptor interactions. rsc.org However, in other contexts, a bulky group might be well-accommodated by a large, hydrophobic pocket in the target, leading to enhanced binding. The impact of steric hindrance is highly dependent on the topology of the binding site. For this compound, introducing bulky groups at positions 4 or 7 could restrict the rotation of the ethylpivalamide side chain, potentially locking it into a more or less active conformation.

Exploration of the Ethyl Linker Modifications

The ethyl linker connecting the indole nitrogen to the pivalamide (B147659) nitrogen plays a crucial role in positioning the two terminal moieties relative to each other. Modifications to this linker can significantly alter the compound's activity by changing its flexibility and the distance between the key pharmacophoric groups.

Alterations in Linker Length and Rigidity

Linker Length: The length of the alkyl chain can be critical for optimal interaction with a biological target. Shortening the linker from an ethyl to a methyl group or elongating it to a propyl or butyl chain would alter the spatial relationship between the indole and pivalamide groups. In a series of 3-substituted N-piperidinyl indoles, the length of the linker (methyl, ethyl, or propyl) was found to be a critical determinant of activity. nih.gov This suggests that for this compound, the two-carbon ethyl linker may be optimal for spanning the distance between two key binding sites on its target.

Linker Rigidity: Introducing rigidity into the linker, for example, by incorporating a cyclopropane ring or a double bond, would reduce the number of possible conformations. This can be advantageous if the rigid conformation is the bioactive one, as it reduces the entropic penalty of binding. However, if the rigid conformation is not compatible with the binding site, a loss of activity would be observed.

| Linker Modification | Structural Change | Potential Effect on Activity |

| Shortening (e.g., methyl) | Decreases distance between indole and pivalamide | May lead to loss of activity if the optimal distance is not maintained. |

| Lengthening (e.g., propyl) | Increases distance between indole and pivalamide | Could enhance or diminish activity depending on the target's topology. |

| Increased Rigidity (e.g., cyclopropyl) | Restricts conformational freedom | Can increase activity if the locked conformation is bioactive. |

Bioisosteric Replacements within the Linker

Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties. Within the ethyl linker of this compound, one of the methylene (B1212753) (-CH2-) units could be replaced with a bioisostere such as an oxygen atom (to form an ether), a sulfur atom (to form a thioether), or a nitrogen atom (to form an amine). Such replacements would alter the linker's polarity, hydrogen bonding capacity, and metabolic stability. For example, replacing a methylene with an oxygen atom would introduce a hydrogen bond acceptor and increase polarity, which could influence solubility and interactions with the target. nih.gov

Derivatization and Substitution Patterns on the Pivalamide Moiety

The pivalamide moiety, with its bulky tert-butyl group, is a key feature of the molecule. Modifications to this group can provide insights into the steric and electronic requirements of the binding pocket it occupies.

The tert-butyl group of the pivalamide moiety introduces significant steric bulk. Replacing it with smaller alkyl groups (e.g., isopropyl, ethyl, methyl) would systematically decrease this bulk and could reveal the size constraints of the binding pocket. Conversely, replacing it with even larger groups (e.g., adamantyl) could probe for additional hydrophobic interactions. In some SAR studies, even minor changes to sterically hindered groups can have a significant impact on activity. youtube.com

Influence of Bulky vs. Small Alkyl Groups

The size and nature of alkyl substituents can significantly impact the biological activity of indole derivatives. In the context of this compound, the pivalamide moiety introduces a bulky tert-butyl group. The influence of such bulky groups compared to smaller alkyl groups has been explored in various classes of indole-containing compounds.

For instance, in the development of cannabimimetic indoles, the length of the N-1 alkyl chain was found to be a critical determinant of receptor binding affinity. nih.gov Studies revealed that high-affinity binding to cannabinoid receptors CB1 and CB2 required an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon side chain. nih.gov Extending the chain to a heptyl group led to a significant decrease in binding affinity. nih.gov While this study focused on the N-1 position of the indole ring, it highlights the principle that the size of an alkyl group in a specific region of the molecule is crucial for optimal interaction with a biological target.

In another study on indole-2-carboxamides with antiproliferative activity, the substitution at the 3-position of a second indole moiety was found to be important. A compound with a simple hydrogen at this position (Va) was more potent than its counterparts with methyl (Vb) or ethyl (Vc) groups, suggesting that in this particular scaffold, smaller substituents are favored for activity. mdpi.com

These findings suggest that the bulky pivaloyl group in this compound likely plays a significant role in its biological activity, possibly by providing a necessary steric hindrance for optimal binding to its target or by influencing the compound's pharmacokinetic properties. The precise effect, whether beneficial or detrimental, would depend on the specific biological target and the topology of its binding site.

Below is a table summarizing the influence of alkyl group size on the activity of some indole derivatives:

| Compound Class | Position of Alkyl Group | Influence on Activity | Reference |

| Cannabimimetic indoles | N-1 of indole | Optimal activity with a 5-carbon chain; longer chains decrease activity. | nih.gov |

| Indole-2-carboxamides | 3-position of a second indole moiety | Smaller substituents (H) are favored over larger ones (methyl, ethyl). | mdpi.com |

Introduction of Polar or Ionizable Groups

The introduction of polar or ionizable groups is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility, and to introduce new interactions with the biological target, like hydrogen bonding or salt bridges.

In a study of indole-based HIV-1 fusion inhibitors, the introduction of ester and carboxylic acid groups in a specific region of the molecule (ring D) was found to be important for activity. nih.gov Methyl and ethyl esters were particularly favored, indicating a significant role for this part of the molecule in conferring biological potency. nih.gov The presence of these polar groups was required for submicromolar in vitro potency against viral fusion. nih.gov

Furthermore, the presence of a carboxamide moiety at positions 2 and 3 of the indole ring has been shown to lead to inhibitory activity against various enzymes and proteins. nih.gov This is attributed to the ability of the carboxamide group to form hydrogen bonds with the target. nih.gov

For this compound, the amide group itself is a polar moiety capable of participating in hydrogen bonding. Introducing additional polar or ionizable groups on the indole ring or the pivaloyl group could potentially enhance its activity by improving its pharmacokinetic profile or by establishing new, favorable interactions with its biological target. For example, the nitrile group, which is a strong hydrogen bond acceptor, has been shown to be a good bioisostere for halogens and can achieve better contact with amino acids in an active site. mdpi.com

The following table illustrates the effect of introducing polar groups on the activity of certain indole derivatives:

| Compound Class | Polar Group Introduced | Effect on Activity | Reference |

| Indole-based HIV-1 fusion inhibitors | Ester, Carboxylic acid | Required for submicromolar potency. | nih.gov |

| Indole 2 and 3-carboxamides | Carboxamide | Confers inhibitory activity through hydrogen bonding. | nih.gov |

Elucidation of Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological targets such as enzymes and receptors are themselves chiral. nih.govnih.gov The spatial arrangement of atoms in a molecule can significantly influence its binding affinity and efficacy.

Although this compound itself is not chiral, the introduction of chiral centers, for instance, by substitution on the ethyl linker or the pivaloyl group, would necessitate an investigation into the effects of stereochemistry on its biological activity. The differential activity of enantiomers or diastereomers would provide valuable information about the three-dimensional requirements of the binding site of its biological target.

Development of Predictive Models for Structure-Activity Relationships

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in modern drug discovery. semanticscholar.orgresearchgate.net These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D- and 3D-QSAR models have been successfully applied to various classes of indole derivatives to predict their activity and to guide the design of new, more potent compounds. semanticscholar.orgresearchgate.net For example, 2D-QSAR models have been built using multilinear regression and artificial neural networks to predict the anti-influenza A virus activity of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives. semanticscholar.org 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed to provide insights into the steric and electrostatic field requirements for activity. semanticscholar.org

Furthermore, Monte Carlo optimization has been used to develop predictive QSAR models for hydroxyethylamine derivatives as HIV-1 protease inhibitors. nih.gov These models helped in understanding the structural requirements for inhibitory activity and were used to design new compounds with potentially improved potency. nih.gov

The development of predictive QSAR models for this compound and its analogs could significantly accelerate the optimization process. By identifying the key molecular descriptors that correlate with biological activity, these models can be used to virtually screen new designs and prioritize the synthesis of the most promising candidates.

Theoretical Metabolism and Biotransformation Studies in Vitro

In Vitro Metabolic Stability Assays using Hepatic Subcellular Fractions (Microsomes, S9 fractions)

In vitro metabolic stability assays are fundamental for predicting the in vivo hepatic intrinsic clearance of a compound. researchgate.net These experiments typically involve incubating the test compound, such as N-(2-(1H-indol-1-yl)ethyl)pivalamide, with liver microsomes or S9 fractions. springernature.com The liver is the primary site of drug metabolism, and these subcellular fractions contain many of the key enzymes responsible for biotransformation. mttlab.eu Microsomes are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which catalyze Phase I and Phase II reactions, respectively. jefferson.edumttlab.eu The S9 fraction contains both microsomal and cytosolic enzymes.

The assay measures the depletion of the parent compound over a specific time course. mttlab.eu By analyzing samples at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the rate of metabolism can be determined, and key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. jefferson.eduresearchgate.net

Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more polar. nih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov For this compound, several Phase I metabolic pathways are theoretically plausible based on its structure.

Aromatic Hydroxylation: The indole (B1671886) ring is susceptible to hydroxylation at various positions (e.g., C4, C5, C6, C7). This is a common metabolic pathway for indole derivatives and is catalyzed by CYP enzymes. nih.gov

Aliphatic Hydroxylation: The pivaloyl moiety (tert-butyl group) could undergo oxidation to form a hydroxylated metabolite.

Amide Hydrolysis: The amide linkage is a potential site for enzymatic hydrolysis, which would cleave the molecule into 1H-indol-1-ylethanamine and pivalic acid.

Oxidation: Further oxidation of hydroxylated metabolites could lead to the formation of ketones or other oxidized species.

| Predicted Phase I Reaction | Metabolic Site | Potential Metabolite | Catalyzing Enzyme Family |

|---|---|---|---|

| Aromatic Hydroxylation | Indole Ring (C4, C5, C6, or C7) | Hydroxy-N-(2-(1H-indol-1-yl)ethyl)pivalamide | Cytochrome P450 (CYP) |

| Aliphatic Hydroxylation | Pivaloyl (tert-butyl) Group | (hydroxy-tert-butyl)-N-(2-(1H-indol-1-yl)ethyl)carboxamide | Cytochrome P450 (CYP) |

| Amide Hydrolysis | Amide Bond | 1H-indol-1-ylethanamine and Pivalic Acid | Amidases/Esterases |

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion. nih.gov The primary Phase II reactions are glucuronidation and sulfation.

Glucuronidation: Hydroxylated metabolites formed during Phase I are prime substrates for UDP-glucuronosyltransferases (UGTs). jefferson.edu The hydroxyl group can be conjugated with glucuronic acid, forming a glucuronide metabolite. For example, a hydroxylated indole metabolite could undergo O-glucuronidation. nih.gov

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to a hydroxylated metabolite, forming a sulfate conjugate.

| Predicted Phase II Reaction | Substrate (Phase I Metabolite) | Potential Conjugate Metabolite | Catalyzing Enzyme Family |

|---|---|---|---|

| O-Glucuronidation | Hydroxy-N-(2-(1H-indol-1-yl)ethyl)pivalamide | Hydroxy-N-(2-(1H-indol-1-yl)ethyl)pivalamide-O-glucuronide | UDP-glucuronosyltransferases (UGT) |

| O-Sulfation | Hydroxy-N-(2-(1H-indol-1-yl)ethyl)pivalamide | Hydroxy-N-(2-(1H-indol-1-yl)ethyl)pivalamide-O-sulfate | Sulfotransferases (SULT) |

Identification and Characterization of Metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and sensitive analytical technique used for the separation, detection, and structural elucidation of drug metabolites. researchgate.netekb.eg Following incubation with hepatic fractions, the sample mixture is separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated components then enter a tandem mass spectrometer, which provides mass-to-charge (m/z) ratio information for the parent compound and its metabolites. mdpi.comresearchgate.net

By comparing the mass spectra of samples from the incubation mixture to a control sample, new peaks corresponding to potential metabolites can be identified. The mass shift from the parent compound indicates the type of metabolic modification that has occurred. For example, a mass increase of 16 Da suggests hydroxylation, while an increase of 176 Da suggests glucuronidation.

| Compound | Proposed Metabolic Modification | Theoretical Monoisotopic Mass (Da) | Expected Mass Shift (Δm/z) |

|---|---|---|---|

| This compound (Parent) | - | 258.17 | - |

| Metabolite 1 | Hydroxylation (+O) | 274.17 | +16 |

| Metabolite 2 | Amide Hydrolysis | 160.10 (amine) / 102.07 (acid) | -98.07 / -156.10 |

| Metabolite 3 | Hydroxylation + Glucuronidation (+C6H8O6) | 450.20 | +192 |

Enzyme-Specific Metabolism Studies (e.g., Cytochrome P450 and UGT Isoform Contribution)

While liver microsomes provide a general view of metabolism, further studies are needed to identify the specific enzyme isoforms responsible for the observed biotransformations. researchgate.net The human CYP superfamily includes several key enzymes involved in the metabolism of most drugs, with CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being the most prominent. nih.gov

Given the structure of this compound, it is plausible that CYP3A4 and CYP1A2 are major contributors to its Phase I metabolism. CYP1A2 is known to be involved in the metabolism of aromatic and heterocyclic amines, including indole-containing structures. CYP3A4 is a highly abundant and versatile enzyme that metabolizes a wide range of substrates. researchgate.net UGT isoforms such as UGT1A1, UGT1A9, and members of the UGT2B family are commonly involved in the glucuronidation of hydroxylated xenobiotics.

Reaction Phenotyping for Major Metabolic Enzymes

Reaction phenotyping aims to definitively identify the enzymes responsible for a compound's metabolism. This is typically achieved through two main approaches:

Chemical Inhibition: Incubating the compound in human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A significant decrease in the rate of metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

Recombinant Enzymes: Using recombinant human CYP (rhCYP) enzymes expressed in a cellular system. This method allows for the direct assessment of each individual enzyme's capacity to metabolize the compound.

| CYP Isoform | Selective Chemical Inhibitor | Predicted Role in Metabolism | Hypothetical % Inhibition of Metabolite Formation |

|---|---|---|---|

| CYP1A2 | Furafylline | Indole Ring Hydroxylation | 40-60% |

| CYP2D6 | Quinidine | Minor Contributor | <15% |

| CYP2E1 | Disulfiram | Metabolism of small molecules nih.gov | <10% |

| CYP3A4/5 | Ketoconazole | Major Contributor to Hydroxylation | 60-80% |

Future Directions and Research Gaps

Development of Novel Analytical Methods for Enhanced Detection and Quantification

The ability to accurately detect and quantify N-(2-(1H-indol-1-yl)ethyl)pivalamide and its metabolites in complex biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. While standard techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of tryptamine (B22526) derivatives, there is a continuous need for the development of more sensitive and specific analytical methods. researchgate.net Future research could focus on the refinement of these techniques to achieve lower limits of detection and quantification, which is particularly crucial for preclinical and clinical studies.

Furthermore, the development of novel analytical methodologies, such as those based on capillary electrophoresis or advanced mass spectrometry techniques, could offer improved resolution and reduced analysis times. researchgate.net Innovations in sample preparation, such as the use of molecularly imprinted polymers or advanced solid-phase microextraction techniques, could also enhance the selectivity and sensitivity of these methods. A key challenge that warrants attention is the potential for artifactual formation of related compounds during sample preparation and analysis, which necessitates the development of robust and validated protocols.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Action

To gain a holistic understanding of the biological effects of this compound, future research should move beyond single-target investigations and embrace a systems-level approach through the integration of multi-omics data. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the compound's mechanism of action and its impact on cellular networks. acs.orgcolab.wsmdpi.com

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with the compound, researchers can identify key pathways and biological processes that are modulated. This approach can help to uncover novel targets, elucidate off-target effects, and identify potential biomarkers for efficacy and toxicity. Integrating multi-omics data with computational models can further enhance our ability to predict the compound's effects and to understand the complex interplay between different biological layers. frontiersin.org

Exploration of this compound as a Chemical Probe for Undiscovered Biological Targets

The indole (B1671886) scaffold is a versatile structure that can interact with a wide range of biological targets. nih.gov this compound, as a specific derivative, holds potential as a chemical probe to explore and identify novel biological targets. Chemical probes are small molecules used to study the function of proteins and biological pathways. The development of fluorescently tagged or biotinylated analogues of this compound could facilitate the identification of its binding partners through techniques such as affinity chromatography and proteomics. mdpi.comresearchgate.net

Furthermore, by systematically evaluating the activity of this compound against a broad panel of receptors, enzymes, and ion channels, researchers may uncover previously unknown interactions. nih.gov This exploration could lead to the discovery of new therapeutic applications for this class of compounds and provide valuable insights into fundamental biological processes. The identification of novel targets for indole derivatives could open up new avenues for drug discovery for a variety of diseases. acs.orgacs.org

Design of Advanced Analogues with Optimized Molecular Properties through Iterative Research

The structural framework of this compound provides a rich foundation for the design and synthesis of advanced analogues with improved pharmacological properties. Future research will undoubtedly focus on the systematic modification of the indole core, the ethylamine (B1201723) linker, and the pivalamide (B147659) group to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.netmdpi.comnih.gov This iterative process of design, synthesis, and biological evaluation is a cornerstone of medicinal chemistry. hkbu.edu.hk

Structure-activity relationship (SAR) studies will be crucial in guiding the design of new analogues. nih.gov For instance, the introduction of different substituents on the indole ring could modulate receptor binding affinity and selectivity. researchgate.netnih.gov Similarly, modifications to the acyl group could influence metabolic stability and bioavailability. nih.gov The synthesis of conformationally restricted analogues could also provide insights into the bioactive conformation of the molecule and lead to the development of more potent and selective compounds. researchgate.netthieme.de

| Research Area | Focus | Potential Outcomes |

| Novel Analytical Methods | Development of highly sensitive and specific assays for detection and quantification. | Improved pharmacokinetic and pharmacodynamic profiling. |

| Multi-Omics Integration | Combining genomics, transcriptomics, proteomics, and metabolomics data. | Comprehensive understanding of the compound's mechanism of action and systems-level effects. |

| Chemical Probe Exploration | Use of the compound to identify and characterize new biological targets. | Discovery of novel therapeutic applications and biological pathways. |

| Analogue Design | Synthesis of new derivatives with optimized molecular properties. | Development of more potent, selective, and druggable compounds. |

| AI and Machine Learning | Application of computational models for de novo design and activity prediction. | Accelerated discovery of novel lead compounds with desired properties. |

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound analogues is no exception. These computational tools can be employed to accelerate the design-test-learn cycle and to explore vast chemical spaces with greater efficiency. mdpi.com

Q & A

Q. Q1 (Basic): What are common synthetic routes for preparing N-(2-(1H-indol-1-yl)ethyl)pivalamide and its intermediates?

Methodological Answer : The compound is typically synthesized via multi-step routes involving functional group transformations. For example, intermediates like N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)pivalamide (5) are prepared by reductive amination using NaBH₄ and NiCl₂ in methanol, followed by purification via flash chromatography (EtOAc) . Subsequent deprotection (e.g., benzyloxy group removal) employs Pd/C and ammonium formate under reflux . Key steps include TLC monitoring and solvent optimization (e.g., EtOAc/hexane gradients) .

Q. Q2 (Advanced): How can reaction conditions be optimized to improve yield and selectivity in lithiation reactions involving pivalamide derivatives?

Methodological Answer : Lithiation of N-(2-(4-methoxyphenyl)ethyl)pivalamide with n-BuLi at -20–0°C favors ring substitution over α-deprotonation, contrasting with t-BuLi at lower temperatures. Solvent choice (THF), temperature control, and electrophile addition timing are critical. For instance, reactions with phenol yield 92% ring-substituted products, validated by NMR and HPLC . Optimization requires balancing steric effects (pivalamide bulk) and directing groups (methoxy) .

Structural and Spectroscopic Validation

Q. Q3 (Basic): What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer : Combined use of IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (indole NH ~10 ppm, pivalamide CH₃ ~1.2 ppm), and mass spectrometry confirms structure. Single-crystal XRD resolves bond angles (e.g., C(9)-N(1)-C(19) = 124.87°) and validates computational geometries (B3LYP/6-31G*) . Discrepancies in NOE or coupling constants may indicate conformational flexibility .

Q. Q4 (Advanced): How can computational methods resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer : DFT calculations (e.g., B3LYP) predict bond lengths and angles, which are compared to XRD data. For example, discrepancies in indole ring puckering or amide planarity can arise from solvent effects or crystal packing. Adjusting basis sets (e.g., 6-311++G**) or incorporating solvent models (PCM) improves agreement . Meta-dynamics simulations may further explore conformational landscapes .

Biological Activity and Applications

Q. Q5 (Basic): What methodologies are used to evaluate the bioactivity of this compound derivatives?